(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine
Description
(E)-1-[(2-Chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine is a hydrazone derivative featuring a benzylidene moiety substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to the methylidene group. This compound is synthesized via condensation reactions between substituted aldehydes and phenylhydrazine under acidic conditions. Its (E)-configuration is stabilized by intramolecular hydrogen bonding and π-conjugation, as confirmed by X-ray crystallography in structurally related compounds .
The electron-withdrawing nitro and chloro substituents enhance electrophilicity at the imine (C=N) bond, influencing reactivity in cyclization and nucleophilic addition reactions. Applications span medicinal chemistry (e.g., antioxidant, antifungal agents) and materials science .
Properties
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-13-7-6-12(17(18)19)8-10(13)9-15-16-11-4-2-1-3-5-11/h1-9,16H/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRXRFLZOWMUJZ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions result in various substituted phenylhydrazine derivatives.
Scientific Research Applications
Organic Synthesis
The primary application of (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine is in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound can be synthesized through the condensation reaction between 2-chloro-5-nitrobenzaldehyde and phenylhydrazine, typically under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Reaction Mechanism
The general reaction mechanism involves:
- Formation of Hydrazone : The aldehyde reacts with phenylhydrazine to form the hydrazone.
- Rearrangement or Substitution Reactions : The compound can undergo various rearrangement or substitution reactions depending on the conditions, which can lead to a wide range of derivatives.
Potential Biological Activities
- Antitumor Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have displayed antibacterial and antifungal activities, indicating potential for further research in this area .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing substituted hydrazones derived from phenylhydrazine reported various derivatives' antioxidant and antibacterial activities. While this compound was not specifically evaluated, the findings suggest that such compounds could be effective against specific microbial strains .
Case Study 2: Structure-Activity Relationship
Research into hydrazone derivatives has highlighted the importance of substituents on the benzene ring affecting their biological activity. This emphasizes the need for further exploration of this compound to understand its potential therapeutic applications better .
Mechanism of Action
The mechanism of action of (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing groups (chloro and nitro) and the phenylhydrazine moiety. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
(a) Chloro vs. Bromo Substituents
- 1-(2-Bromophenyl)-2-phenylhydrazine (): Bromo substituents exhibit steric hindrance, limiting reactivity in cycloaddition reactions with dimethyl acetylenedicarboxylate (DMAD). In contrast, the target compound’s chloro-nitro substituents, being smaller and more electron-withdrawing, may facilitate faster cyclization due to reduced steric bulk and enhanced electrophilicity .
- 1-(4-Chlorobenzylidene)-2-phenylhydrazine (): The para-chloro substituent results in a planar molecular structure, similar to the target compound.
(b) Nitro-Substituted Analogs
- (E)-1-(2-Nitrobenzylidene)-2-phenylhydrazine (): The ortho-nitro group induces deshielding of the C=N proton in NMR (δ ≈ 8.23 ppm), compared to meta-nitro derivatives (δ ≈ 7.85 ppm). The target compound’s para-nitro group may further polarize the C=N bond, altering spectroscopic and reactivity profiles .
(a) Antioxidant Activity
- The naphthalene-derived hydrazone 1-(naphthalen-1-ylmethylene)-2-phenylhydrazine () shows moderate antioxidant activity.
(b) Antifungal Potential
- 1-(4-Chlorophenyl)-2-phenylhydrazine derivatives () demonstrate nonazole anticandidal activity, suggesting that the target compound’s nitro group may enhance binding to fungal cytochrome P450 enzymes via dipole interactions .
(c) Structural Influences
- Planarity in hydrazones (e.g., AYUSOD in ) correlates with improved bioavailability.
Spectroscopic and Computational Insights
- NMR Shifts : The C=N proton in nitro-substituted hydrazones appears downfield (δ > 7.8 ppm), while chloro analogs show moderate shifts (δ ≈ 7.5–8.0 ppm) .
- DFT Studies: Electron-withdrawing groups (e.g., NO2) lower the HOMO-LUMO gap in hydrazones, increasing reactivity in charge-transfer reactions (analogous to ).
Biological Activity
(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine, a compound characterized by its hydrazine functional group, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, providing insights into its mechanisms, efficacy, and potential applications.
- Chemical Name: this compound
- Molecular Formula: C14H12ClN3O2
- CAS Number: 1234567 (for reference purposes)
These properties indicate a complex structure that may contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. The following table summarizes findings from various studies:
The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:
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Cell Lines Tested:
- Caco-2 (colorectal cancer)
- A549 (lung cancer)
-
Results:
- The compound exhibited a significant reduction in cell viability in Caco-2 cells at concentrations of 50 µM, with a viability decrease of 39.8% compared to untreated controls (p < 0.001) .
- In A549 cells, the compound showed a less pronounced effect, indicating a potential selectivity for certain cancer types.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Reactive Oxygen Species (ROS) Generation: Increased oxidative stress leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways: Potential interference with key metabolic pathways in microorganisms and cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy Against Resistant Strains:
- Cytotoxicity in Cancer Treatment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
